![molecular formula C26H28N2O8 B5117499 3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B5117499.png)
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide is a complex organic compound characterized by the presence of multiple methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using methyl iodide in the presence of a base such as potassium carbonate.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 4-aminophenyl-3,4,5-trimethoxybenzoate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit tubulin polymerization.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide is unique due to its multiple methoxy groups, which enhance its binding affinity and specificity for the colchicine binding site on tubulin
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-7-9-18(10-8-17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXWWQJJZDAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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